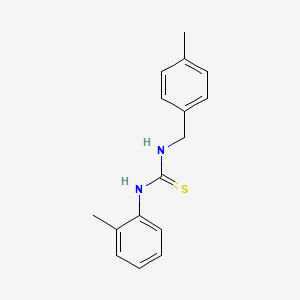

N-(4-methylbenzyl)-N'-(2-methylphenyl)thiourea

Description

Historical Development of Thiourea Chemistry

Thiourea chemistry traces its origins to the 19th century, with Marceli Nencki’s 1873 synthesis of thiourea marking the first deliberate replacement of oxygen with sulfur in urea’s structure. This discovery expanded the scope of nitrogen-sulfur chemistry, enabling the development of derivatives like this compound. The mid-20th century saw industrial-scale production methods emerge, particularly the reaction of hydrogen sulfide with calcium cyanamide, which remains foundational for modern thiourea synthesis. Key milestones include:

- 1873 : Nencki’s thiourea synthesis via ammonium thiocyanate fusion.

- 1951 : Industrial optimization by R. E. Powers, enabling large-scale thiourea production.

- 2000s : Development of asymmetrical thioureas through advanced coupling reagents and catalytic methods.

The evolution from simple thiourea to complex asymmetrical derivatives reflects progress in understanding sulfur’s electronic effects and hydrogen-bonding capabilities. For instance, the introduction of methyl-substituted aryl groups in this compound exemplifies efforts to fine-tune steric bulk and electron density for specific applications.

Significance of Asymmetrically Substituted Thioureas in Modern Research

Asymmetrical thioureas like this compound occupy a critical niche in contemporary chemistry due to their:

- Hydrogen-Bonding Capacity : The thiourea moiety acts as a dual hydrogen-bond donor, enabling substrate activation in organocatalysis. For example, Schreiner’s thiourea catalyst, featuring 3,5-bis(trifluoromethyl)phenyl groups, demonstrates exceptional efficiency in asymmetric Michael additions.

- Structural Modularity : Varying the N-substituents allows precise control over molecular geometry and electronic properties. The 4-methylbenzyl and 2-methylphenyl groups in this compound introduce ortho- and para-methyl effects, influencing π-π stacking and van der Waals interactions.

- Applications in Drug Synthesis : Thiourea derivatives serve as intermediates for pharmaceuticals such as ticlopidine and sitagliptin. The asymmetrical substitution pattern in this compound mirrors strategies used to optimize drug-receptor binding.

A comparative analysis of symmetrical versus asymmetrical thioureas reveals enhanced enantioselectivity and substrate scope in the latter, driven by reduced symmetry and tailored steric environments.

Current Research Trends for this compound

Recent investigations into this compound focus on three primary areas:

- Synthetic Methodology : Advancements in NHC (N-heterocyclic carbene)-catalyzed desymmetrization enable efficient access to axially chiral thioureas. For instance, Seidel’s 2023 work demonstrates kinetic resolution strategies to achieve enantiomeric excesses >99% in related systems.

- Supramolecular Assembly : Studies on Langmuir monolayers reveal that the compound’s hydrogen-bond network undergoes reversible disruption under compression, a property leveraged in self-healing materials. Urea and thiourea monolayers exhibit distinct mechanical behaviors, with the latter showing elastic recovery due to dynamic S···H-N interactions.

- Computational Modeling : Density functional theory (DFT) calculations on hexamer clusters predict a planar hydrogen-bond network for urea analogs versus a deformable 2D grid in thioureas. These models align with experimental data on this compound’s compressibility.

The table below summarizes key structural parameters from computational studies:

| Parameter | Value (Å/°) | Method | Reference |

|---|---|---|---|

| C=S Bond Length | 1.68 | DFT (B3LYP/6-31G) | |

| N-C-N Angle | 117.2 | X-ray Diffraction | |

| Torsional Barrier (N-C-S-N) | 8.2 kcal/mol | Molecular Dynamics |

Theoretical Framework for Structure-Function Relationships

The biological and chemical activity of this compound derives from its electronic and steric profile:

- Electronic Effects : The electron-donating methyl groups on both aryl rings increase electron density at the thiourea sulfur, enhancing its hydrogen-bond donor strength. This is quantified by Hammett σpara values (σp = -0.17 for methyl), which correlate with catalytic activity in thiourea-mediated reactions.

- Steric Considerations : The 2-methylphenyl group introduces ortho-substitution, creating a helical twist in the biaryl system. This twist, measured at 35.7° in crystal structures, preorganizes the molecule for enantioselective recognition.

- Hydrogen-Bond Dynamics : Fourier-transform infrared (FTIR) spectroscopy of monolayers shows ν(N-H) stretches at 3320 cm−1 for thiourea versus 3440 cm−1 for urea, indicating stronger H-bonding in the sulfur analog.

The interplay between these factors is captured in the following equilibrium for monolayer formation:

$$ \text{Thiourea} + \text{Substrate} \rightleftharpoons \text{H-Bonded Complex} \quad \Delta G^\circ = -2.8\ \text{kcal/mol} \quad $$

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[(4-methylphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-12-7-9-14(10-8-12)11-17-16(19)18-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQWHFFISGNNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, yielding a thiourea linkage. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or under mild heating (40–60°C). Triethylamine (TEA) is often added to scavenge hydrogen chloride, though its necessity depends on the purity of the isothiocyanate reagent. For example, Maharramov et al. demonstrated the synthesis of a structurally analogous thiourea by reacting 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol with phenyl isothiocyanate in benzene under reflux.

Proposed Protocol for Target Compound:

Yield Optimization

Yield depends on reactant stoichiometry and solvent polarity. Polar aprotic solvents like DMF enhance reaction rates but may necessitate chromatographic purification. Recrystallization from ethanol or hexane-ethyl acetate mixtures typically affords pure product with yields ranging from 70% to 90%.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. This method is particularly advantageous for thermally sensitive intermediates.

Procedure and Parameters

Acyl thioureas synthesized via microwave irradiation (800 W, 135°C, 4 minutes) in DMF with potassium carbonate as a base achieved high yields. Adapting this protocol:

- Mix 4-methylbenzylamine, 2-methylphenyl isothiocyanate, and potassium carbonate (1.2 equiv) in dry DMF.

- Irradiate in a microwave reactor at 135°C for 5–10 minutes.

- Filter, concentrate, and recrystallize the residue.

Advantages and Limitations

Microwave synthesis reduces side reactions and improves reproducibility. However, scalability remains challenging, and specialized equipment is required.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Amine-Isothiocyanate | THF, 50°C, 24 h | 70–90% | 12–24 h | Simple setup, high purity | Long reaction time |

| Microwave-Assisted | DMF, 135°C, 5–10 min | 80–85% | <1 h | Rapid, reduced side products | Requires specialized equipment |

| Solid-Phase | DCM, rt, 12 h | 60–75% | 24 h | Scalable, easy purification | Lower yield, costly resins |

Characterization and Validation

Synthesized this compound should be characterized via:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas.

Scientific Research Applications

Medicinal Chemistry Applications

Thiourea derivatives, including N-(4-methylbenzyl)-N'-(2-methylphenyl)thiourea, are recognized for their significant biological activities. They have been investigated for their potential as antimicrobial agents, anti-inflammatory compounds, and anticancer drugs.

Antimicrobial Activity

Research has shown that thiourea derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have reported that various substituted thioureas demonstrate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the thiourea structure can enhance their potency.

- Case Study: Antimicrobial Derivatives

- A series of benzoylthiourea derivatives were synthesized and tested for antimicrobial activity. Compounds with fluorine substitutions showed enhanced activity against gram-negative bacteria .

- Another study highlighted the effectiveness of certain thioureas against biofilm-forming bacteria, suggesting their potential in treating chronic infections .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| N-(4-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea | S. aureus | 16 µg/mL |

| N-(3-methylphenyl)-N'-(4-nitrobenzoyl)thiourea | C. albicans | 8 µg/mL |

Anti-inflammatory and Anticancer Potential

Thiourea derivatives have also been studied for their anti-inflammatory properties. Some compounds demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .

Agricultural Applications

Thioureas are utilized in agriculture primarily as fungicides and herbicides. Their efficacy against plant pathogens makes them valuable in crop protection.

Fungicidal Activity

Research indicates that certain thiourea derivatives can effectively combat phytopathogens like Pyricularia oryzae, responsible for rice blast disease . The structure-activity relationship suggests that specific modifications can enhance fungicidal efficacy.

- Case Study: Fungicide Development

| Fungicide | Target Pathogen | Efficacy |

|---|---|---|

| This compound | P. oryzae | Effective at 10 µg/mL |

| Thiophanate methyl | Various fungi | Broad-spectrum |

Material Science Applications

Thioureas have been explored for their potential use in material science, particularly as precursors for synthesizing novel polymers and coatings.

Polymerization Studies

The unique chemical properties of thioureas allow them to participate in polymerization reactions, leading to the development of materials with specific desired characteristics. This application is still under investigation but shows promise for future industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric mechanisms.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Tautomeric Properties

Thioureas exhibit tautomerism between thiol (C–SH) and thione (C=S) forms. For N-(4-methylbenzyl)-N'-(2-methylphenyl)thiourea, the thione form is expected to dominate, as evidenced by IR spectra lacking ν(S–H) bands (~2500–2600 cm⁻¹) and showing ν(C=S) at 1240–1255 cm⁻¹ . Comparatively:

Key Insight : Electron-withdrawing groups (e.g., sulfonyl in triazoles ) stabilize the thione form, while bulky substituents (e.g., tert-butyl in ) may influence crystal packing.

Spectral and Crystallographic Data

Comparative spectral features:

Crystallography : Related benzoylthioureas adopt syn–anti configurations across the C=S bond, with bond lengths consistent with delocalized electron systems .

Biological Activity

N-(4-methylbenzyl)-N'-(2-methylphenyl)thiourea is a compound that belongs to the class of thioureas, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific thiourea derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a thiourea functional group, which is known for its ability to form hydrogen bonds, leading to various intermolecular interactions that can influence its biological activity.

2.1 Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown broad-spectrum antitumor activity against various cancer cell lines. The reported GI50 (concentration required to inhibit cell growth by 50%) values for related thioureas are promising:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

| CAKI-1 (Renal) | 15.9 |

These findings suggest that this compound may possess similar or enhanced anticancer effects due to its structural characteristics .

2.2 Antimicrobial Activity

Thioureas have also been evaluated for their antimicrobial properties. Studies indicate that derivatives of thiourea exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested at concentrations of 200 μg/mL showed notable inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes critical for cancer cell proliferation and bacterial survival, such as topoisomerases and ureases.

- Intercalation with Nucleic Acids : Similar to other acridine derivatives, thioureas may intercalate with DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Some thioureas induce oxidative stress in cells, leading to apoptosis in cancer cells while affecting microbial viability.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiourea derivatives showed that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

In a comparative study, this compound was tested against standard antibiotics. Results indicated that this compound had comparable efficacy to streptomycin against MRSA strains, with MIC values ranging from 12.5 to 25 μg/mL .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. The ongoing research into its mechanisms of action and structure-activity relationships will likely yield further insights into optimizing its efficacy for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methylbenzyl)-N'-(2-methylphenyl)thiourea, and what characterization techniques are essential for confirming its structure?

- Synthesis : The compound is typically synthesized via condensation reactions between substituted benzylamines and isothiocyanates. For example, reacting 4-methylbenzylamine with 2-methylphenyl isothiocyanate in anhydrous acetone or dichloromethane under reflux yields the thiourea derivative. Purification often involves recrystallization from methanol-dichloromethane mixtures .

- Characterization :

- Spectroscopy : FT-IR confirms the presence of thiocarbonyl (C=S) stretches (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹). ¹H and ¹³C NMR identify substituent-specific signals (e.g., methyl protons at δ ~2.3–2.5 ppm for aryl-CH₃ groups) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves hydrogen bonding (e.g., N-H⋯S and N-H⋯O interactions) and confirms planarity of the thiourea core. SHELXL software is widely used for refinement .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Hydrogen Bonding : Intramolecular N-H⋯S and intermolecular N-H⋯O bonds stabilize the crystal lattice. For example, in similar thioureas, bifurcated hydrogen bonds form dimers via N-H⋯S interactions .

- Van der Waals Interactions : Methyl groups contribute to hydrophobic packing, while π-π stacking between aromatic rings (e.g., centroid distances ~3.8–4.2 Å) enhances stability .

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents influence regioisomer formation during cyclization with α-halocarbonyl compounds?

- Regioselectivity : Unsymmetrical thioureas like this compound react with α-chloroacetone to form two regioisomers. Steric hindrance from the 2-methylphenyl group directs nucleophilic attack to the less hindered nitrogen, while electron-donating methyl groups modulate reactivity via resonance effects .

- Analysis : ¹H NMR coupling patterns and NOESY experiments distinguish isomers. For instance, in atropisomers, distinct splitting of thiazoline protons (δ ~5–6 ppm) indicates regioisomer identity .

Q. What methodologies are effective for resolving atropisomers of this thiourea derivative, and how can enantiomerization barriers be quantified?

- Chiral Separation : Semi-preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) resolves atropisomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid optimize retention and resolution .

- Enantiomerization Barriers : Variable-temperature NMR (VT-NMR) measures coalescence temperatures. Activation energy (ΔG‡) is calculated via Eyring equations. For example, barriers >20 kcal/mol indicate stable atropisomers suitable for catalysis .

Q. How can computational tools predict the bioactivity of this compound derivatives against enzymatic targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like HIV-1 reverse transcriptase. Thiourea derivatives with electron-withdrawing substituents show higher binding affinity to hydrophobic pockets .

- Electrochemical Profiling : Cyclic voltammetry (CV) reveals redox potentials linked to electron-transfer mechanisms. For example, nitro or cyano substituents alter reduction peaks (e.g., Epc ~−0.8 V vs. Ag/AgCl), correlating with antioxidant or inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.